N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
CAS No.: 393572-56-0
Cat. No.: VC5381040
Molecular Formula: C14H16N4O3S3
Molecular Weight: 384.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393572-56-0 |
|---|---|
| Molecular Formula | C14H16N4O3S3 |
| Molecular Weight | 384.49 |
| IUPAC Name | N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C14H16N4O3S3/c1-22-14-17-16-13(23-14)15-12(19)10-4-6-11(7-5-10)24(20,21)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3,(H,15,16,19) |
| Standard InChI Key | VXZWATSLOIXYBC-UHFFFAOYSA-N |
| SMILES | CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₄H₁₆N₄O₃S₃, with a molecular weight of 384.49 g/mol. Key structural components include:
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Benzamide moiety: Provides a planar aromatic system for intermolecular interactions.
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1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and bioavailability .
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Methylsulfanyl group (-SMe): Introduces hydrophobicity and electron-donating effects.
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Pyrrolidine sulfonyl group (-SO₂-pyrrolidine): Enhances solubility and target binding via hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 393572-56-0 | |
| IUPAC Name | N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
| SMILES | CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Solubility | Not publicly reported |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined in patent filings and chemical databases:
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Formation of the thiadiazole core: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters.
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Sulfonylation: Introduction of the pyrrolidine sulfonyl group via reaction with pyrrolidine and sulfonyl chloride.
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Amidation: Coupling of the thiadiazole intermediate with 4-sulfamoylbenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .
Challenges and Yield Improvements
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Regioselectivity: Ensuring proper substitution at the 5-position of the thiadiazole ring requires controlled reaction conditions.
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Purification: Column chromatography or recrystallization is often needed due to byproduct formation.
Biological Activities and Mechanisms
Table 2: Comparative Cytotoxicity of Thiadiazole Derivatives
| Compound | IC₅₀ (µM) – SKNMC | IC₅₀ (µM) – HT-29 | Source |
|---|---|---|---|
| This compound | Data pending | Data pending | – |
| 3d (ortho-Cl analog) | 4.5 ± 0.035 | 3.1 ± 0.030 | |
| E260 (reference inhibitor) | 7.9 | 8.8 |
Enzyme Inhibition
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Kinase inhibition: Molecular docking studies suggest strong binding to Fer kinase (ΔG = -8.8 kcal/mol), surpassing reference inhibitors like E260 .
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Protease interactions: Potential activity against TMPRSS2, a key enzyme in viral entry, as seen in structurally similar sulfonamides .
Research Applications and Future Directions
Therapeutic Development
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Combination therapies: Synergy with paclitaxel in breast cancer models.
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Antiviral potential: Structural similarity to TMPRSS2 inhibitors warrants evaluation against SARS-CoV-2 .
Material Science
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